4-Chloro Perazine Dihydrochloride

Catalog No.
S875401
CAS No.
1346602-34-3
M.F
C20H24ClN3S
M. Wt
373.943
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro Perazine Dihydrochloride

CAS Number

1346602-34-3

Product Name

4-Chloro Perazine Dihydrochloride

IUPAC Name

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine

Molecular Formula

C20H24ClN3S

Molecular Weight

373.943

InChI

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3

InChI Key

FRPMPGQTRXUECE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42

Synonyms

4-Chloro-10-[3-(4-methylpiperazin-1-yl)propyl]-10H-phenothiazine Dihydrochloride; Prochlorperazine Related Compound A

Here's what we can glean from scientific databases:

  • Chemical Characterization: Scientific resources primarily focus on the characterization of 4-Chloro Perazine Dihydrochloride as an impurity. Studies have determined its chemical structure, including its IUPAC name, InChI code, and SMILES notation ().

4-Chloro Perazine Dihydrochloride is a chemical compound with the molecular formula C20H24ClN3SC_{20}H_{24}ClN_3S and a CAS number of 1346602-34-3. It belongs to the class of phenothiazine derivatives, which are primarily used in the treatment of psychiatric disorders as antipsychotic agents. This compound is recognized for its structural similarity to prochlorperazine, a well-known antipsychotic medication. The dihydrochloride form indicates that the compound is salt-formulated with two hydrochloric acid molecules, enhancing its solubility and stability in various applications .

  • Due to the lack of widespread scientific research on 4-CPDH, data on its safety and hazards is not available.

Please Note:

  • The information available on 4-CPDH is limited. Further research may be required to understand its properties and applications in a scientific context.
Typical of phenothiazine derivatives. These may include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to various derivatives.
  • Oxidation Reactions: The sulfur atom in the phenothiazine ring can be oxidized to sulfoxides or sulfones under appropriate conditions.
  • Hydrolysis: In aqueous solutions, the dihydrochloride salt can dissociate to release hydrochloric acid, affecting the pH of the solution.

These reactions are crucial for synthesizing related compounds and studying their pharmacological properties.

4-Chloro Perazine Dihydrochloride exhibits significant biological activity primarily as a dopamine D2 receptor antagonist. This mechanism is fundamental to its use as an antipsychotic agent, helping to alleviate symptoms of schizophrenia and other psychotic disorders. Furthermore, it has antiemetic properties, making it effective in preventing nausea and vomiting associated with chemotherapy and surgery .

The synthesis of 4-Chloro Perazine Dihydrochloride typically involves multiple steps:

  • Formation of the Phenothiazine Core: The initial step often includes the synthesis of the phenothiazine structure through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of chlorine at the 4-position is achieved using chlorinating agents such as phosphorus pentachloride or thionyl chloride.
  • Formation of Dihydrochloride Salt: The final step involves reacting the base form of 4-Chloro Perazine with hydrochloric acid to yield the dihydrochloride salt.

These methods can vary based on the desired purity and yield, as well as safety considerations during synthesis .

4-Chloro Perazine Dihydrochloride has several important applications:

  • Pharmaceuticals: It is primarily used in the formulation of medications for treating schizophrenia and severe anxiety disorders.
  • Research: The compound serves as a reference standard in pharmacological studies investigating dopamine antagonism and related mechanisms.
  • Antiemetic Treatments: Due to its antiemetic properties, it is utilized in managing nausea and vomiting in clinical settings.

These applications highlight its significance in both therapeutic and research contexts.

Research into interaction studies involving 4-Chloro Perazine Dihydrochloride has revealed its potential interactions with various receptors:

  • Dopamine Receptors: As a D2 antagonist, it effectively blocks dopamine signaling, which is crucial for its antipsychotic effects.
  • Serotonin Receptors: Preliminary studies suggest that it may also interact with serotonin receptors, potentially influencing mood regulation.
  • Adrenergic Receptors: Interaction with adrenergic receptors could explain some cardiovascular effects observed during treatment .

Understanding these interactions is vital for optimizing therapeutic strategies and minimizing side effects.

Several compounds share structural or functional similarities with 4-Chloro Perazine Dihydrochloride. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityPrimary UseUnique Features
ProchlorperazineHighAntipsychoticWell-established clinical use
ChlorpromazineModerateAntipsychoticBroader spectrum of receptor activity
ThioridazineModerateAntipsychoticNotable sedative effects
FluphenazineModerateAntipsychoticLong-acting formulation

4-Chloro Perazine Dihydrochloride is unique due to its specific receptor affinity profile and its role as a reference compound in pharmacological research. Its structural modifications compared to these similar compounds result in distinct pharmacodynamics that are critical for targeted therapeutic applications .

XLogP3

4.8

Dates

Modify: 2024-04-14

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